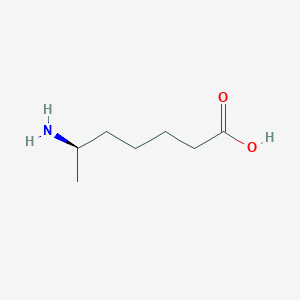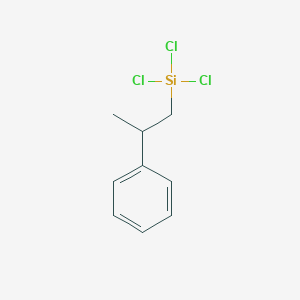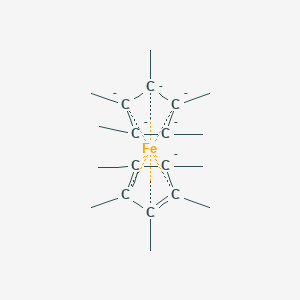
Bis(pentamethylcyclopentadienyl)iron(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of bis(pentamethylcyclopentadienyl)iron(II) and similar compounds has been explored in various studies. For example, Arduengo et al. (2005) reported the synthesis of a hetero-substituted metallocene, providing insights into the structural determination of such compounds through X-ray crystallographic analysis (IIIAnthony J. Arduengo et al., 2005).
Molecular Structure Analysis
- The molecular structure of bis(pentamethylcyclopentadienyl)iron(II) and related iron(II) complexes has been extensively studied. For example, Spiccia et al. (1998) characterized iron(II) complexes of pentadentate ligands, revealing insights into the molecular geometry and coordination (L. Spiccia et al., 1998).
Chemical Reactions and Properties
- The chemical reactivity of bis(pentamethylcyclopentadienyl)iron(II) involves various interactions and transformations. Murakami et al. (2013) discussed the synthesis and characterization of iron(II) complexes with different ligands, highlighting the reactivity and formation of different coordination geometries (K. Murakami et al., 2013).
Physical Properties Analysis
- The physical properties of bis(pentamethylcyclopentadienyl)iron(II), such as thermal stability and solubility, have been examined. Li et al. (2018) investigated a related zirconium complex, providing insights into properties like thermal stability and acidity (Ningbo Li et al., 2018).
Chemical Properties Analysis
- The chemical properties, such as bonding and reactivity, of bis(pentamethylcyclopentadienyl)iron(II) have been a subject of research. For instance, Mauro et al. (1993) synthesized and studied a monomeric compound related to bis(pentamethylcyclopentadienyl)iron(II), providing insights into its coordination geometry and reactivity (A. Mauro et al., 1993).
科学的研究の応用
Catalysis
In the realm of catalysis, bis(pentamethylcyclopentadienyl)iron(II) derivatives have been explored for their efficacy in oxidation reactions, hydrogenation processes, and polymerization activities. For instance, complexes derived from bis(pentamethylcyclopentadienyl)iron(II) have been investigated for alkane oxidation with the aim of understanding catalyst degradation mechanisms, which is crucial for designing more durable catalytic systems (Grau et al., 2014). Similarly, iron(II) complexes featuring chiral ligands based on bis(pentamethylcyclopentadienyl)iron(II) have shown promising results in the enantioselective transfer hydrogenation of ketones, indicating their potential for asymmetric synthesis (Bigler & Mezzetti, 2014).
Materials Science
In materials science, the unique electrochemical properties of bis(pentamethylcyclopentadienyl)iron(II) and its derivatives have been utilized in the development of solvatochromic indicators and probes. These compounds are designed to explore the solubility characteristics across a wide range of solvents, from water to paraffins, showcasing their application in studying solvent effects and interactions (Gameiro et al., 2000). Furthermore, the structural and electronic characteristics of bis(pentamethylcyclopentadienyl)iron(II) complexes have been harnessed for understanding redox-controlled polymerization processes, which are essential for creating polymers with tailored properties (Biernesser et al., 2013).
Molecular Structure and Reactivity Studies
The study of bis(pentamethylcyclopentadienyl)iron(II) complexes extends to exploring their molecular structures and reactivity patterns. Such investigations provide insights into the ligand field effects, coordination geometries, and electronic structures, which are fundamental for predicting and rationalizing the reactivity and stability of these complexes. Notably, research into the synthesis, characterization, and reactivity of furan- and thiophene-functionalized bis(N-heterocyclic carbene) complexes of iron(II) illuminates the versatile coordination behavior and potential catalytic applications of these systems (Rieb et al., 2014).
Safety And Hazards
Bis(pentamethylcyclopentadienyl)iron(II) is considered stable and incompatible with strong oxidizing agents . It is recommended to avoid dust formation and breathing mist, gas, or vapors . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
. This suggests potential future directions in the exploration of its properties and applications in material science and nanotechnology.
特性
CAS番号 |
12126-50-0 |
|---|---|
製品名 |
Bis(pentamethylcyclopentadienyl)iron(II) |
分子式 |
C20H30Fe 10* |
分子量 |
326.3 g/mol |
IUPAC名 |
iron;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |
InChIキー |
VKRKSGODPDKGAD-UHFFFAOYSA-N |
SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |
正規SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



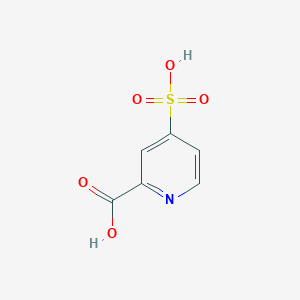
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
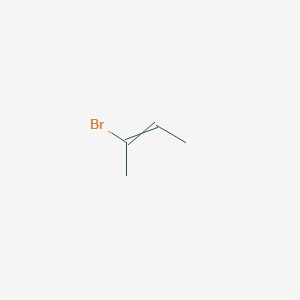
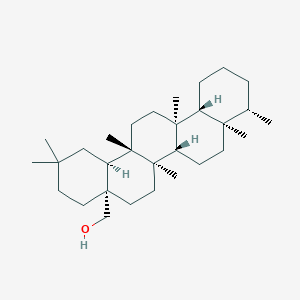
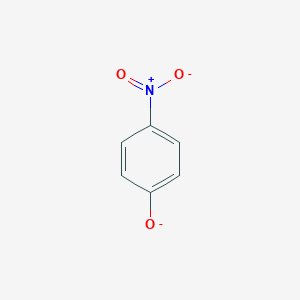
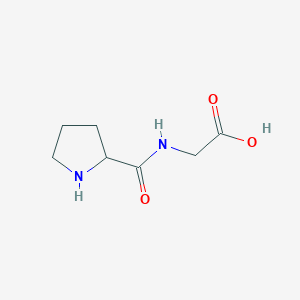
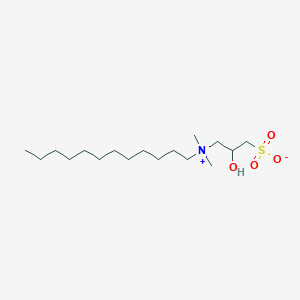
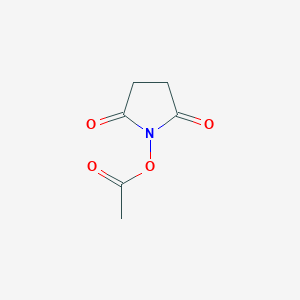
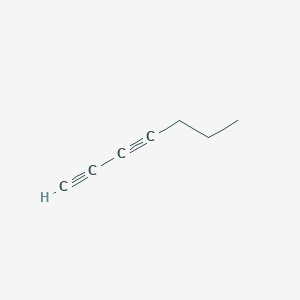
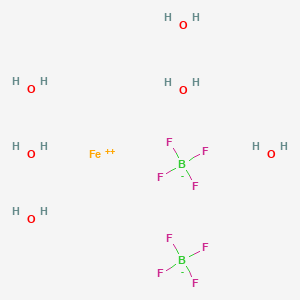
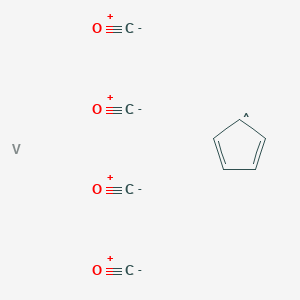
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
